Product packaging for 6,7-Difluoro-1H-indole-5-carbonitrile(Cat. No.:)

6,7-Difluoro-1H-indole-5-carbonitrile

Cat. No.: B11910765
M. Wt: 178.14 g/mol
InChI Key: JQZPRMWRTSRJEA-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-indole-5-carbonitrile (CAS 1956376-70-7) is a fluorinated indole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. With the molecular formula C 9 H 4 F 2 N 2 and a molecular weight of 178.14 g/mol, this compound is characterized by its nitrile group and two fluorine atoms on the indole scaffold, which can significantly influence its electronic properties, metabolic stability, and binding affinity . This chemical building block has demonstrated significant research value in the development of novel therapeutic agents. Scientific literature identifies it as a key bioisosteric replacement for 7-azaindole scaffolds in the design of potent influenza inhibitors . Specifically, the 5,7-difluoroindole core has been utilized to create compounds that target the cap-binding domain of the influenza virus PB2 protein, a subunit of the viral RNA polymerase complex . These inhibitors disrupt the viral "cap-snatching" mechanism, which is essential for the initiation of viral transcription, thereby preventing viral replication . One such derivative exhibited low nanomolar inhibitory activity (IC50) against influenza A strains and showed a favorable oral pharmacokinetic profile in preclinical studies, highlighting the critical role of this fluorinated indole scaffold in antiviral research . Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F2N2 B11910765 6,7-Difluoro-1H-indole-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F2N2

Molecular Weight

178.14 g/mol

IUPAC Name

6,7-difluoro-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H

InChI Key

JQZPRMWRTSRJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)C#N)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6,7 Difluoro 1h Indole 5 Carbonitrile and Its Precursors

Strategies for Constructing the Difluorinated Indole (B1671886) Core

The introduction of fluorine atoms into the indole nucleus can significantly modulate the physicochemical and biological properties of the resulting molecules. The synthesis of the 6,7-difluorinated indole core presents unique challenges and has been approached through several strategic methodologies.

Electrophilic Fluorination Approaches

Direct fluorination of an existing indole or a precursor molecule using an electrophilic fluorine source is a common strategy. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. youtube.com These reagents act as a source of "F+" and can introduce fluorine atoms onto electron-rich aromatic rings. youtube.com The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. youtube.com While effective, achieving specific regioselectivity for the 6,7-difluoro pattern on a pre-formed indole can be challenging and often requires directing groups or multi-step processes.

Cyclization Reactions for Indole Ring Formation with Fluorinated Precursors

A more regiocontrolled approach involves the cyclization of appropriately substituted and fluorinated acyclic precursors. The Fischer indole synthesis is a powerful and widely used method for indole ring formation. wikipedia.orgchembk.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgchembk.com For the synthesis of 6,7-difluoroindoles, (3,4-difluorophenyl)hydrazine (B66832) serves as a key starting material. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by acid-catalyzed cyclization, leads to the formation of the desired 6,7-difluorinated indole core. wikipedia.orgchembk.com The choice of the carbonyl component allows for the introduction of various substituents at other positions of the indole ring.

Another notable cyclization strategy involves the reaction of 3,4-difluorophenyl isothiocyanate with dimethyl malonate, which upon heating in a high-boiling solvent like diphenyl ether, undergoes an intramolecular electrophilic substitution to form a difluorinated quinoline (B57606) derivative. google.com While this leads to a quinoline, similar cyclization strategies starting from different fluorinated anilines can be adapted for indole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Indole Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, including indoles. The Buchwald modification of the Fischer indole synthesis, for example, involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone. wikipedia.org This approach offers a versatile entry to substituted indoles. In the context of 6,7-difluoroindole synthesis, a suitably substituted and fluorinated aryl halide could be coupled with a protected hydrazine or a similar nitrogen-containing component to construct the indole scaffold.

Multi-component Reactions (MCRs) for Indole Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to indole synthesis. chemicalbook.comresearchgate.net While specific MCRs for the direct synthesis of 6,7-Difluoro-1H-indole-5-carbonitrile are not extensively documented, the general principles of MCRs can be applied. For instance, a reaction involving a fluorinated aniline (B41778), an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially be adapted to construct the functionalized indole core in a single step. nih.gov

Installation and Functionalization of the Nitrile Group at the C-5 Position

Once the 6,7-difluoroindole core is established, the next crucial step is the introduction of the carbonitrile group at the C-5 position.

Cyanation Reactions for Carbonitrile Introduction

Several methods are available for the introduction of a nitrile group onto an aromatic ring. A common strategy involves the cyanation of a halogenated precursor, typically a bromo or iodo derivative.

Palladium-Catalyzed Cyanation: This is a powerful and widely used method for the conversion of aryl halides to aryl nitriles. A 5-bromo-6,7-difluoro-1H-indole precursor can be subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), to yield this compound. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, in a polar aprotic solvent like DMF or NMP.

Sandmeyer Reaction: An alternative classical method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) cyanide. To apply this to the synthesis of the target molecule, one would need to prepare 5-amino-6,7-difluoro-1H-indole. This aminoindole can then be converted to the corresponding diazonium salt, which is subsequently treated with CuCN to afford the desired C-5 carbonitrile.

Below is a table summarizing the key synthetic strategies:

Synthetic Step Methodology Key Reagents/Precursors Advantages Challenges
Difluorinated Indole Core Construction Fischer Indole Synthesis(3,4-Difluorophenyl)hydrazine, Aldehyde/KetoneGood regioselectivity, widely applicable. wikipedia.orgchembk.comRequires specific hydrazine precursors.
Electrophilic FluorinationIndole, NFSI, Selectfluor®Direct fluorination. youtube.comPotential for regioselectivity issues.
Nitrile Group Installation Palladium-Catalyzed Cyanation5-Bromo-6,7-difluoro-1H-indole, Zn(CN)₂, Pd catalystHigh functional group tolerance, good yields.Requires a halogenated precursor.
Sandmeyer Reaction5-Amino-6,7-difluoro-1H-indole, NaNO₂, CuCNClassical and reliable method.Requires preparation of the amino precursor.

The Intricacies of Synthesizing this compound: A Review of Advanced Methodologies

The synthesis of fluorinated indole derivatives is a significant focus in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. Among these, this compound stands out as a key building block for various functional molecules. This article delves into the advanced synthetic methodologies for this specific compound and its precursors, exploring protecting group strategies, green chemistry applications, and the critical aspects of selectivity that govern these chemical transformations.

The construction of the this compound scaffold typically involves a multi-step approach, beginning with the synthesis of a suitably substituted aniline or phenylhydrazine precursor, followed by the formation of the indole ring and subsequent introduction of the nitrile group.

A plausible and widely utilized method for constructing the indole core is the Fischer indole synthesis . wikipedia.orgtcichemicals.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 6,7-difluoroindole, the starting material would be (2,3-difluorophenyl)hydrazine. The choice of the carbonyl component is crucial for the final substitution pattern of the indole.

A potential synthetic route to this compound could commence with the synthesis of a precursor such as 5-bromo-6,7-difluoro-1H-indole. The subsequent conversion of the bromo group to a cyano group can be achieved through various methods, with palladium-catalyzed cyanation being a prominent and efficient technique. acs.org This transformation typically employs a palladium catalyst, a cyanide source such as zinc cyanide or potassium cyanide, and a suitable ligand and solvent system. Modern advancements in this area have led to the development of milder and more efficient protocols. acs.org

The synthesis of the key precursor, 5-bromo-6,7-difluoro-1H-indole, can be envisioned through a Fischer indole synthesis starting from (4-bromo-2,3-difluorophenyl)hydrazine and a suitable C2-synthon like a protected acetaldehyde.

Protecting Group Strategies in the Synthesis of this compound

The indole nitrogen is susceptible to reaction under various synthetic conditions, often necessitating the use of a protecting group. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

For the synthesis of this compound, protecting the indole nitrogen can prevent unwanted side reactions during the cyanation step or other functionalization reactions. Common protecting groups for indoles include sulfonyl derivatives, such as tosyl (Ts) and mesitylenesulfonyl (Mts), and carbamates like tert-butyloxycarbonyl (Boc). researchgate.net

The selection of a protecting group must be compatible with the conditions of the Fischer indole synthesis and the subsequent cyanation. For instance, if the cyanation is performed under basic conditions, an acid-labile protecting group like Boc might be suitable. Conversely, if acidic conditions are employed, a base-labile or hydrogenolysis-cleavable group would be preferred. The concept of orthogonal protection is also vital in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.com

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Features
Tosyl (Ts) TsCl, base (e.g., NaH, pyridine)Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Mg/MeOH)Robust, stable to many reaction conditions.
Mesitylenesulfonyl (Mts) MtsCl, baseStrong acid (e.g., HF, TFA)Offers good stability. researchgate.net
tert-Butyloxycarbonyl (Boc) Boc₂O, base (e.g., DMAP)Acid (e.g., TFA, HCl)Easily removed under mild acidic conditions.

Green Chemistry Principles in the Synthesis of Fluorinated Indole Carbonitriles

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. tandfonline.com In the context of synthesizing fluorinated indole carbonitriles, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of more environmentally benign solvents or even solvent-free conditions. beilstein-journals.org For instance, recent advancements in Fischer indole synthesis have explored the use of water or deep eutectic solvents as reaction media. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. tandfonline.com

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

The synthesis of a specific isomer like this compound requires precise control over selectivity at various stages.

Regioselectivity is paramount in both the Fischer indole synthesis and the subsequent functionalization steps. In the Fischer indole synthesis of a substituted phenylhydrazine, the regiochemical outcome of the cyclization can be influenced by the nature of the substituents on the phenyl ring and the reaction conditions. For the synthesis of the target molecule, starting with a pre-functionalized phenylhydrazine, such as (4-bromo-2,3-difluorophenyl)hydrazine, would dictate the position of the initial substituent.

The introduction of the cyano group at the C5 position also demands high regioselectivity. If starting from a 5-halo-6,7-difluoroindole, the palladium-catalyzed cyanation is generally highly regioselective for the position of the halogen.

Chemoselectivity is crucial when dealing with multiple functional groups. For example, during the cyanation of a bromo-indole, the reaction conditions must be chosen to selectively transform the bromo group without affecting other parts of the molecule, such as the indole N-H or other potentially reactive sites. The use of appropriate protecting groups is a key strategy to ensure chemoselectivity. numberanalytics.comnih.gov

Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound itself. However, if this molecule were to be used as a precursor for the synthesis of a chiral molecule, subsequent reactions would need to be designed with stereocontrol in mind.

Chemical Reactivity and Derivatization Strategies of 6,7 Difluoro 1h Indole 5 Carbonitrile

Transformations at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties.

Alkylation, Acylation, and Sulfonylation Reactions

The acidic N-H proton of the indole can be readily removed by a suitable base to generate a nucleophilic indolide anion, which can then react with various electrophiles.

Alkylation is a common strategy to introduce alkyl groups at the N-1 position. This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Acylation introduces an acyl group to the indole nitrogen, often leading to the formation of N-acylindoles. These derivatives are important in their own right and can also serve as intermediates for further transformations. Thioesters, in the presence of a base like cesium carbonate, have been demonstrated as stable and effective acylating agents for indoles. Direct acylation with carboxylic acids can also be achieved using coupling agents.

Sulfonylation involves the attachment of a sulfonyl group to the indole nitrogen, typically by reacting the indole with a sulfonyl chloride in the presence of a base. This modification can significantly impact the electronic properties and biological activity of the molecule.

Reaction TypeReagent ClassGeneral ConditionsProduct Type
N-AlkylationAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)1-Alkyl-6,7-difluoro-1H-indole-5-carbonitrile
N-AcylationAcyl chlorides, Thioesters, Carboxylic acidsBase (e.g., Pyridine, Cs₂CO₃), Coupling agents (e.g., DCC)1-Acyl-6,7-difluoro-1H-indole-5-carbonitrile
N-SulfonylationSulfonyl chlorides (e.g., TsCl, MsCl)Base (e.g., Pyridine, NEt₃)1-Sulfonyl-6,7-difluoro-1H-indole-5-carbonitrile

Protecting and Deprotecting Group Chemistry

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted reactions. A variety of protecting groups are available for this purpose, with the choice depending on the stability required and the conditions for subsequent reactions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its relatively straightforward removal.

Protecting GroupIntroduction ReagentsDeprotection Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAPAcidic conditions (e.g., TFA, HCl) or with NaBH₄ in EtOH for certain heterocycles.

Reactions Involving the Indole Ring System

The indole ring itself is a rich platform for a variety of chemical transformations, although the electron-withdrawing nature of the fluorine and nitrile substituents on the benzene (B151609) ring of 6,7-Difluoro-1H-indole-5-carbonitrile significantly influences its reactivity profile.

Functionalization at C-2 and C-3 Positions

The C-3 position of indoles is the most common site for electrophilic attack. Reactions such as the Vilsmeier-Haack and Mannich reactions are powerful tools for introducing functional groups at this position.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF) to introduce a formyl group onto electron-rich aromatic rings, including indoles. This reaction provides a direct route to indole-3-carboxaldehydes, which are versatile intermediates. Catalytic versions of this reaction have also been developed.

The Mannich reaction allows for the aminomethylation of the C-3 position of indoles, typically using formaldehyde (B43269) and a secondary amine.

Functionalization at the C-2 position is less common for electrophilic substitution but can be achieved through other means, such as lithiation of an N-protected indole followed by reaction with an electrophile.

ReactionReagentsPosition of FunctionalizationProduct
Vilsmeier-HaackPOCl₃, DMFC-36,7-Difluoro-1H-indole-3,5-dicarbonitrile (hypothetical)
Mannich ReactionCH₂O, R₂NHC-33-(Dialkylaminomethyl)-6,7-difluoro-1H-indole-5-carbonitrile
C-2 Lithiationn-BuLi (on N-protected indole)C-22-Substituted-6,7-difluoro-1H-indole-5-carbonitrile

Nucleophilic Aromatic Substitution on Fluorinated Positions (C-6, C-7)

The presence of two fluorine atoms on the benzene ring, activated by the electron-withdrawing nitrile group, makes the C-6 and C-7 positions susceptible to nucleophilic aromatic substitution (SNA_r). This provides a valuable pathway for introducing a variety of nucleophiles at these positions, further diversifying the molecular scaffold. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a Meisenheimer-like intermediate, followed by the expulsion of the fluoride (B91410) ion.

Strong nucleophiles such as amines, alkoxides, and thiolates can be employed to displace the fluorine atoms. The regioselectivity of the substitution (i.e., whether the C-6 or C-7 fluorine is displaced) will depend on the specific reaction conditions and the nature of the nucleophile.

NucleophileReagent ClassPotential Product
AminesR₂NH6-Amino- or 7-Amino-substituted indoles
AlkoxidesRO⁻6-Alkoxy- or 7-Alkoxy-substituted indoles
ThiolatesRS⁻6-Thioether- or 7-Thioether-substituted indoles

Reactivity of the Carbonitrile Group

The strategic placement of the carbonitrile at the C5 position of the 6,7-difluoro-1H-indole scaffold allows for its conversion into a range of other functional groups, significantly broadening the synthetic utility of the parent molecule.

Transformations to Other Nitrogen-Containing Functionalities

The carbonitrile moiety is a valuable synthon for the introduction of various nitrogen-containing groups, including tetrazoles and thioamides.

Tetrazole Formation: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. This transformation is particularly relevant as the tetrazole ring is a well-known bioisostere of a carboxylic acid. In a general approach, the reaction of an aromatic nitrile with sodium azide can be catalyzed by zinc salts in water, providing a safe and efficient route to the corresponding tetrazole. organic-chemistry.org While specific examples for this compound are not detailed in the reviewed literature, this methodology has been successfully applied to a variety of aromatic and heteroaromatic nitriles. organic-chemistry.org The synthesis of 2-tetrazolo substituted indoles has been reported through a two-step process involving a Ugi-tetrazole reaction followed by an acidic ring closure, highlighting the accessibility of indole-tetrazole hybrids. masterorganicchemistry.com

Thioamide Synthesis: The conversion of nitriles to thioamides can be achieved using various thionating agents. A common method involves the treatment of an aromatic nitrile with a source of hydrogen sulfide (B99878). For instance, a mixture of sodium hydrogen sulfide and magnesium chloride in an aprotic solvent like dimethylformamide (DMF) can effectively convert aromatic nitriles to primary thioamides. This method is notable for avoiding the handling of hazardous hydrogen sulfide gas.

A hypothetical reaction for the synthesis of 6,7-Difluoro-1H-indole-5-carbothioamide is presented below, based on general procedures for aromatic nitriles.

ReactantReagentsProduct
This compoundNaSH, MgCl₂ in DMF6,7-Difluoro-1H-indole-5-carbothioamide

Hydrolysis and Reduction Reactions

The carbonitrile group can be readily hydrolyzed to a carboxamide or a carboxylic acid, or reduced to a primary amine, providing access to another set of important functional groups.

Hydrolysis: The hydrolysis of aromatic nitriles can be performed under either acidic or basic conditions. Basic hydrolysis, for instance with potassium hydroxide (B78521) in tert-butyl alcohol, is a known method for converting nitriles to amides. nih.gov Acidic hydrolysis, typically with a strong acid like hydrochloric acid, leads to the corresponding carboxylic acid. A patent for indole nitriles mentions the compound 6,7-difluoro-1H-indole-2-carboxamide, suggesting that the hydrolysis of a nitrile on a difluoroindole core is a feasible transformation. chembk.com The hydrolysis of a related 5-cyano-6-hydroxy-1H-indole derivative to the corresponding carboxylic acid has also been reported as part of a metabolite synthesis. nih.gov

Reduction: The reduction of the carbonitrile group provides a direct route to the corresponding aminomethyl derivative. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent is commonly used for this transformation. ic.ac.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, offers an alternative method.

The following table summarizes the expected products from the hydrolysis and reduction of this compound.

Starting MaterialReaction TypeReagentsProduct
This compoundHydrolysisKOH, t-BuOH6,7-Difluoro-1H-indole-5-carboxamide
This compoundHydrolysisHCl (aq), heat6,7-Difluoro-1H-indole-5-carboxylic acid
This compoundReduction1. LiAlH₄, Et₂O; 2. H₂O(6,7-Difluoro-1H-indol-5-yl)methanamine
This compoundReductionH₂, Pd/C, EtOH(6,7-Difluoro-1H-indol-5-yl)methanamine

The presence of the electron-withdrawing fluorine atoms on the indole ring may influence the reactivity of the carbonitrile group in these transformations.

Reactions with Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a classic method for the formation of ketones. This reaction proceeds through the nucleophilic addition of the organometallic species to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the corresponding ketone. masterorganicchemistry.com

This reaction is highly valuable for carbon-carbon bond formation. For this compound, reaction with a Grignard reagent (R-MgX) would be expected to yield a 5-acyl-6,7-difluoro-1H-indole derivative after workup. The indole Grignard reagent itself is a well-known species in organic synthesis. semanticscholar.org The Bartoli indole synthesis, which utilizes vinyl Grignard reagents with nitroarenes, further underscores the utility of Grignard reagents in indole chemistry.

A generalized scheme for this reaction is shown below:

ReactantReagentIntermediate Product (after addition)Final Product (after hydrolysis)
This compoundR-MgX (Grignard)Imino-magnesium halide salt5-Acyl-6,7-difluoro-1H-indole
This compoundR-Li (Organolithium)Imino-lithium salt5-Acyl-6,7-difluoro-1H-indole

The specific choice of the organometallic reagent allows for the introduction of a wide variety of acyl groups at the 5-position of the indole ring.

Role As a Synthetic Building Block in Complex Molecular Architectures

Incorporation into Fused Heterocyclic Systems

The indole (B1671886) nucleus is a prevalent motif in a vast array of natural products and pharmaceutical agents. The specific substitution pattern of 6,7-difluoro-1H-indole-5-carbonitrile makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the nitrile group offers a handle for various chemical transformations, including cyclization reactions to form new rings. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular condensation reactions to forge new heterocyclic rings.

Furthermore, the fluorine atoms at the 6 and 7 positions can influence the electronic properties and reactivity of the indole ring, potentially directing the regioselectivity of cyclization reactions. nih.gov The synthesis of novel, highly functionalized 1H-indole-2-carbonitriles has been achieved through cross-coupling reactions, demonstrating the versatility of the indole scaffold in creating diverse molecular structures. nih.govmdpi.com While direct examples of this compound being used to create fused systems were not explicitly detailed in the provided search results, the general principles of indole chemistry suggest its utility in this area. The functional groups present on the molecule provide multiple avenues for the construction of fused rings, which are common structural motifs in many biologically active compounds.

Applications in the Synthesis of Advanced Intermediates

The unique combination of functional groups on this compound makes it a valuable precursor for the synthesis of advanced intermediates. These intermediates can then be further elaborated to produce a wide range of target molecules. The nitrile group, for example, can be readily converted into other functional groups such as amines, amides, or carboxylic acids, opening up a plethora of synthetic possibilities.

A notable application of related indole compounds is in the synthesis of potent inhibitors of various enzymes. For example, the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a CFTR potentiator, involved extensive medicinal chemistry and structure-activity relationship (SAR) studies starting from simpler indole derivatives. acs.orgacs.org The difluoro substitution pattern on the benzene (B151609) ring of this compound can also be advantageous. Fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, making this building block particularly attractive for the synthesis of drug candidates. mdpi.com

The following table highlights the conversion of the nitrile group in indole derivatives to other key functional groups, which is a common strategy in the synthesis of advanced intermediates.

Starting MaterialReagents and ConditionsProduct Functional GroupReference
1H-Indole-5-carbonitrileMethanesulfonic acid chlorideCarboxamide nih.gov
1H-Indole-2-carbonitrileKOH, Iodine, DMF3-Iodo-1H-indole-2-carbonitrile nih.gov
Methyl 2-(2-fluoro-5-nitrophenyl)acetateAmine, Aldehyde, K₂CO₃, DMF1,2,5-Trisubstituted-1H-indole-3-carboxylate mdpi.com

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The concept of compound libraries is central to modern drug discovery, allowing for the rapid screening of a large number of compounds to identify potential drug leads. The this compound scaffold is an excellent starting point for the generation of such libraries due to its inherent versatility. The nitrile group can serve as a key anchor point for diversification, allowing for the introduction of a wide range of substituents through various chemical reactions.

For instance, the nitrile can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to introduce a diverse set of side chains. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a large collection of amides or esters. The fluorine atoms on the indole ring can also be exploited to modulate the properties of the library members.

The synthesis of libraries of 1H-indole-2-carbonitrile derivatives has been reported, showcasing the potential for creating diverse molecular entities from a common indole core. nih.gov The ability to generate a wide array of analogs from a single scaffold is a powerful tool in the search for new therapeutic agents.

Strategic Use in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel drug candidates. nih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment hit is identified, it is then optimized and grown into a more potent lead compound. The this compound scaffold possesses several characteristics that make it well-suited for FBDD.

Its relatively small size and well-defined chemical handles make it an ideal starting point for fragment elaboration. The difluoro substitution pattern can provide valuable information about the structure-activity relationship and can be used to fine-tune the properties of the final drug candidate. The indole core itself is a common motif in many known drugs, increasing the likelihood that fragments derived from this scaffold will have favorable biological activity.

Research into the discovery of inhibitors for proteins like IAP (Inhibitor of Apoptosis Proteins) has successfully utilized fragment-to-lead optimization strategies starting with azaindole fragments. astx.com Similarly, fragment-based approaches have been employed to develop potent inhibitors for targets such as Factor XIa. nih.gov The principles of FBDD, which include starting with small, efficient fragments and growing them into more potent leads, are directly applicable to the use of this compound. mdpi.com

The following table provides examples of how indole-based fragments have been utilized in drug discovery.

TargetInitial FragmentOptimization StrategyResulting Compound TypeReference
CFTRQuinolone-carboxamideAmine exploration6-Indolyl derivative acs.org
IAPAzaindole fragmentStructure-based designDual cIAP1 and XIAP antagonist astx.com
Factor XIa5-Phenyl-1H-pyrazole-3-carboxylic acidScaffold fusion5-Phenyl-1H-pyrazole-3-carboxamide derivatives nih.gov

Structure Activity Relationship Sar Studies of 6,7 Difluoro 1h Indole 5 Carbonitrile Derivatives As Chemical Probes

Methodologies for SAR Elucidation in Fluorinated Indole (B1671886) Scaffolds

The elucidation of Structure-Activity Relationships (SAR) for fluorinated indole scaffolds involves a combination of synthetic chemistry, biological evaluation, and computational modeling. A primary methodology is the systematic modification of the indole core to explore the impact of various substituents on biological activity. acs.org This often involves parallel synthesis techniques to rapidly generate a library of diverse compounds. sigmaaldrich.com

Key methodological approaches include:

High-Throughput Screening (HTS): This technique allows for the rapid screening of large numbers of compounds to identify initial "hits" with desired biological activity. For instance, an HTS campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org

Systematic Chemical Modifications: Once a hit is identified, chemists synthesize a series of analogs with modifications at specific positions of the indole scaffold. This allows for a detailed exploration of how changes in structure affect activity. acs.org These modifications can include altering substituents on the phenyl ring, the tetrahydropyridine (B1245486) ring, or the acylating group. acs.org

In Vitro Biological Assays: The synthesized derivatives are then evaluated in a variety of in vitro assays to determine their potency, efficacy, and selectivity. These can include enzyme inhibition assays, receptor binding assays, and cell-based functional assays. nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to rationalize the observed SAR and to guide the design of new, more potent compounds. mdpi.com These computational methods help to visualize how the ligands bind to their target and to identify key interactions. nih.gov

For example, in the development of selective TrkA inhibitors, an SAR optimization campaign was based on an initial lead compound identified through screening. nih.gov This involved synthesizing and testing a series of substituted indoles to improve potency and selectivity. nih.gov

Positional and Substituent Effects of Fluorine Atoms on Molecular Recognition

The introduction of fluorine atoms into the indole scaffold can have profound effects on the molecule's physicochemical properties and its ability to interact with biological targets. The position and number of fluorine substituents are critical determinants of molecular recognition.

Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, influencing its ability to participate in pi-stacking and other non-covalent interactions. The substitution of hydrogen with fluorine can also impact the molecule's lipophilicity, metabolic stability, and pKa.

A study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators demonstrated the significant effect of fluorine substitution. acs.org The introduction of a single fluorine atom at the 6-position of the indole ring resulted in the most potent analog in a small set of mono-substituted derivatives. acs.org This highlights the specific and often beneficial role of fluorine at a particular position.

The strategic placement of fluorine atoms can lead to:

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

Improved Selectivity: The unique electronic and steric properties of fluorine can be exploited to achieve selectivity for a specific target over other related proteins.

Increased Metabolic Stability: The carbon-fluorine bond is very strong, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life.

Impact of the Carbonitrile Group on Ligand-Target Interactions

The carbonitrile group (-C≡N) is a versatile functional group that can significantly influence a ligand's interaction with its biological target. Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor and to participate in dipole-dipole and other polar interactions.

In the context of indole derivatives, the carbonitrile group at the 5-position can play several roles:

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein.

Modulation of Physicochemical Properties: The presence of a carbonitrile group can affect the molecule's solubility, lipophilicity, and electronic properties.

The synthesis of indole-5-carbonitrile and its derivatives has been a subject of interest for developing compounds with various biological activities. sigmaaldrich.comnih.gov For example, it has been used as a reactant in the preparation of novel PPARα/γ dual agonists for the potential treatment of metabolic syndrome. sigmaaldrich.com

Rational Design Principles for Modulating Structure-Activity Relationships

The rational design of bioactive molecules is a cornerstone of modern drug discovery and involves a multidisciplinary approach that integrates computational and experimental methods. mdpi.com For fluorinated indole derivatives, several key principles guide the modulation of their structure-activity relationships.

A fundamental aspect of rational design is the use of computational modeling to predict how structural modifications will affect binding affinity and selectivity. acs.org Quantum mechanical calculations can be used to understand the electronic properties of the molecule and to guide the placement of substituents to optimize interactions with the target. acs.org

Key principles for modulating the SAR of fluorinated indoles include:

Targeted Modifications: Based on the known structure of the target protein or a pharmacophore model, specific modifications can be made to the indole scaffold to enhance desired interactions or to disrupt unfavorable ones.

Bioisosteric Replacements: The replacement of one functional group with another that has similar steric and electronic properties (a bioisostere) can be used to fine-tune the molecule's properties. For example, a carbonitrile group might be replaced with another electron-withdrawing group to probe the importance of this feature.

Scaffold Hopping: In some cases, the indole scaffold itself may be replaced with a different heterocyclic system that maintains the key pharmacophoric elements while offering improved properties.

Iterative Design and Synthesis: Rational drug design is an iterative process. The biological data from one round of synthesis and testing is used to refine the design of the next generation of compounds, leading to a gradual optimization of the desired properties. mdpi.com

By applying these principles, researchers can systematically explore the chemical space around the 6,7-difluoro-1H-indole-5-carbonitrile scaffold to develop potent and selective chemical probes for a variety of biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 6,7 Difluoro 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For fluorinated compounds like 6,7-Difluoro-1H-indole-5-carbonitrile, multinuclear NMR experiments are particularly insightful.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Fluorinated Systems

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In aromatic systems such as indoles, the chemical shifts of protons and carbons are influenced by the electron density and the presence of neighboring substituents. For indole (B1671886) derivatives, aromatic protons typically resonate in the region of δ = 6.84–8.25 ppm, while the indole NH proton appears as a singlet further downfield, in the range of δ = 11.36–11.55 ppm. nih.gov The carbons of the aromatic rings can be observed in the range of δ = 102.4–158.9 ppm. nih.gov

The introduction of fluorine atoms, as in this compound, induces significant changes in the chemical shifts of nearby protons and carbons due to fluorine's high electronegativity. This effect can be observed in the analysis of various fluorinated indole alkaloids. mdpi.comnih.gov The specific chemical shifts for this compound would provide precise information on the electronic environment of each proton and carbon atom within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

Nucleus Typical Chemical Shift Range (ppm) for Indole Ring Influencing Factors
¹H (Aromatic)6.8 - 8.3Substituent effects, solvent
¹H (N-H)11.3 - 11.6Hydrogen bonding, solvent
¹³C (Aromatic)102 - 159Substituent effects

This table is illustrative and based on general data for indole derivatives. Specific values for this compound require experimental determination.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is an indispensable technique for studying fluorinated organic molecules, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift range for ¹⁹F is significantly larger than for ¹H, making it highly sensitive to subtle changes in the local electronic environment. nih.gov This sensitivity allows for the precise characterization of the fluorine atoms in this compound.

In studies of other fluorinated compounds, ¹⁹F NMR has been instrumental. For instance, research on fluorotryptophan-labeled proteins utilized ¹⁹F NMR to probe the local environment of the fluorine atoms. nih.gov The analysis of the ¹⁹F NMR spectrum of this compound would reveal distinct signals for the two fluorine atoms, and the coupling patterns with neighboring protons (H-F coupling) and carbons (C-F coupling) would further confirm the substitution pattern on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₄F₂N₂, the expected exact mass is approximately 178.14 g/mol . chembk.com

Electron ionization mass spectrometry (EI-MS) of indole derivatives often shows a prominent molecular ion peak due to the stability of the aromatic ring system. libretexts.org The fragmentation patterns can provide valuable structural information. For instance, the fragmentation of indole-3-carboxaldehyde (B46971) has been documented, offering a reference for the behavior of substituted indoles under mass spectrometric conditions. nist.gov In the case of this compound, characteristic losses of fragments such as HCN or fluorine atoms would be expected, helping to confirm the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Significance
Molecular FormulaC₉H₄F₂N₂Elemental composition
Molar Mass178.14 g/mol Molecular weight confirmation
Molecular Ion Peak [M]⁺m/z 178Confirms molecular weight
Key FragmentationsLoss of HCN, FStructural elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific structural features.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch3500 - 3300
Aromatic C-H Stretch3100 - 3000
C≡N Stretch (Nitrile)2260 - 2220
Aromatic C=C Stretch1600 - 1450
C-F Stretch1400 - 1000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. arizona.edu This data is then used to construct an electron density map, from which the atomic positions can be determined. researchgate.netnih.gov The crystal structure would reveal the planarity of the indole ring system and the precise geometry of the nitrile and fluorine substituents. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the indole N-H group. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

In the context of this compound, a reversed-phase HPLC method would likely be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) serves as a characteristic identifier. The purity of the sample can be determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. The use of a diode-array detector would also provide the UV-Vis spectrum of the compound, further aiding in its identification. Such chromatographic techniques are crucial for ensuring that the material used in further studies is of high purity. diva-portal.org

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of polysubstituted indoles, particularly those bearing electron-withdrawing groups like fluorine and nitrile, presents a formidable challenge to synthetic chemists. While specific high-yield synthetic routes for 6,7-Difluoro-1H-indole-5-carbonitrile are not extensively documented in publicly available literature, the development of novel, efficient, and sustainable methods is a critical research frontier. Current approaches to similar fluorinated indoles often rely on multi-step sequences that may involve harsh reagents and produce significant waste.

Future research will likely focus on the development of catalytic, one-pot, or domino reactions to construct the 6,7-difluoroindole core with the 5-carbonitrile group in a more atom-economical and environmentally benign manner. Key areas of exploration may include:

Catalytic C-H Functionalization: Direct C-H cyanation of a pre-formed 6,7-difluoroindole scaffold would be a highly efficient strategy. Research into transition-metal catalysis (e.g., using palladium, copper, or rhodium) could unlock this direct transformation, avoiding the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents), microwave-assisted synthesis, and flow chemistry could significantly enhance the sustainability of synthetic routes. achemblock.com These techniques often lead to reduced reaction times, lower energy consumption, and improved yields. achemblock.com

Novel Cyclization Strategies: Exploration of new cyclization methods to form the indole (B1671886) ring from appropriately substituted benzene (B151609) derivatives is another promising avenue. This could involve novel transition-metal-catalyzed cyclizations or the development of new cascade reactions.

A comparative look at potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Multi-step Linear Synthesis Well-established transformationsLow overall yield, significant waste generation
Convergent Synthesis Higher overall yield, modularityRequires synthesis of complex fragments
Catalytic C-H Cyanation High atom economy, reduced stepsRegioselectivity, catalyst cost and sensitivity
Microwave-Assisted Synthesis Rapid reaction times, higher yieldsScalability, specialized equipment
Flow Chemistry Precise control, improved safety, scalabilityInitial setup cost, potential for clogging

Table 1: Comparison of Potential Synthetic Strategies for this compound. This table provides a conceptual overview of different synthetic approaches that could be explored for the efficient synthesis of the title compound.

Exploration of New Chemical Transformations of the Core Structure

The this compound core offers multiple sites for further chemical modification, opening up avenues for the creation of diverse molecular libraries for various applications. The electron-withdrawing nature of the fluorine and nitrile groups significantly influences the reactivity of the indole ring.

Future research is expected to explore a range of chemical transformations, including:

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to introduce a variety of substituents, which can modulate the compound's properties.

Pyrrole (B145914) Ring Chemistry: The C2 and C3 positions of the indole ring are susceptible to various reactions. While the electron-deficient nature of the benzene ring may deactivate the pyrrole ring to some extent, reactions like lithiation followed by electrophilic quench, or transition-metal-catalyzed cross-coupling reactions at these positions could be explored.

Nitrile Group Transformations: The carbonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of derivatives with different physicochemical and biological properties.

Cycloaddition Reactions: The indole core can participate in cycloaddition reactions, offering a pathway to complex polycyclic structures. The specific reactivity of the 6,7-difluoro substituted indole in such reactions remains an area for investigation.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful tool to understand the structure, reactivity, and potential interactions of molecules like this compound. Advanced computational modeling can offer insights that are difficult to obtain through experimental means alone.

Key areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the geometric and electronic properties of the molecule, including bond lengths, bond angles, electrostatic potential, and frontier molecular orbital energies. This information can help in predicting the most reactive sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and reaction pathways of potential synthetic routes and chemical transformations. This can aid in optimizing reaction conditions and predicting the feasibility of new reactions.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking can be used to predict the binding mode of this compound and its derivatives to biological targets such as protein kinases. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

A summary of potential computational approaches and their expected outcomes is provided in Table 2.

Computational MethodResearch FocusExpected Insights
Density Functional Theory (DFT) Electronic structure and reactivityIdentification of reactive sites, prediction of spectroscopic properties
Time-Dependent DFT (TD-DFT) Electronic transitionsPrediction of UV-Vis absorption and emission spectra for materials science applications
Molecular Docking Ligand-protein interactionsPrediction of binding modes and affinities to biological targets
Molecular Dynamics (MD) Simulation Dynamic behavior of the molecule and its complexesAssessment of conformational flexibility and binding stability

Table 2: Advanced Computational Modeling Approaches for this compound. This table outlines the application of various computational methods to gain a deeper understanding of the title compound's properties and potential interactions.

Strategic Integration into Diverse Research Programs

The unique structural features of this compound make it a valuable building block for a variety of research programs. Its strategic integration into these programs could lead to the discovery of novel materials and therapeutic agents.

Potential areas for integration include:

Medicinal Chemistry: The indole scaffold is a well-known privileged structure in drug discovery. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability. The carbonitrile group can act as a key pharmacophoric element or be converted into other functional groups to modulate biological activity. This compound could serve as a precursor for the synthesis of inhibitors for various enzymes, such as protein kinases.

Agrochemical Research: Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and stability. This compound could be used as a scaffold to develop new herbicides, fungicides, or insecticides.

Materials Science: The electronic properties of the difluorinated indole core, combined with the potential for further functionalization, make this compound an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 6,7-Difluoro-1H-indole-5-carbonitrile?

Methodological Answer:
The synthesis of this compound typically involves sequential fluorination and cyanation steps. A plausible route begins with an indole precursor (e.g., indole-5-carboxylic acid derivatives, as seen in ), followed by directed fluorination. Fluorine atoms at positions 6 and 7 can be introduced via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or by directed ortho-metalation strategies with fluorine sources (e.g., Selectfluor®). The nitrile group at position 5 is introduced via cyanation, potentially using copper(I) cyanide or a Sandmeyer-type reaction on a halogenated intermediate. Ensure intermediates are characterized by 1H/19F^1 \text{H}/^{19}\text{F}-NMR and LC-MS to confirm regioselectivity.

Advanced: How do the fluorine substituents at positions 6 and 7 influence the electronic and steric properties of the indole core?

Methodological Answer:
The electron-withdrawing nature of fluorine substituents significantly alters the indole ring’s electronic profile. Computational studies (e.g., DFT calculations) can quantify the inductive effects, which increase the electrophilicity of the nitrile group at position 5, enhancing its reactivity in cross-coupling or nucleophilic addition reactions. Steric effects at positions 6 and 7 may hinder planarization of the indole ring, impacting π-stacking interactions in supramolecular assemblies. Comparative 19F^{19}\text{F}-NMR chemical shifts and X-ray crystallography (using SHELX for refinement ) can validate these effects experimentally.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • High-resolution mass spectrometry (HR-MS) for molecular ion confirmation.
  • Multinuclear NMR (1H,13C,19F^1\text{H}, ^{13}\text{C}, ^{19}\text{F}) to verify substituent positions and purity. For example, 19F^{19}\text{F}-NMR can distinguish between para/meta fluorines.
  • X-ray crystallography (using SHELXL ) for unambiguous structural determination, particularly if polymorphism is suspected.
  • HPLC with UV/Vis detection to assess purity, especially when synthetic byproducts (e.g., mono- vs. di-fluorinated isomers) are possible.

Advanced: What challenges arise in achieving regioselective fluorination of the indole core, and how can they be addressed?

Methodological Answer:
Regioselective fluorination at positions 6 and 7 is complicated by competing reactions at other positions. Strategies include:

  • Directed metalation : Use a directing group (e.g., amides or sulfonamides) to guide fluorine insertion. For example, a temporary Boc-protected amine at position 5 could direct fluorination to adjacent positions.
  • Halogen-exchange reactions : Replace chlorine or bromine atoms at positions 6/7 with fluorine using AgF or KF under phase-transfer conditions.
  • Microwave-assisted synthesis : Enhances reaction control to minimize over-fluorination. Monitor reaction progress via in-situ 19F^{19}\text{F}-NMR .

Data Contradiction: How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) can alter melting points. Perform differential scanning calorimetry (DSC) and compare with single-crystal XRD data refined using SHELXL .
  • Purity issues : Trace solvents or byproducts (e.g., unreacted precursors) can skew results. Use preparative HPLC for purification and repeat characterization under standardized conditions.
  • Synthetic route variability : Fluorination methods (electrophilic vs. radical) may yield isomers. Cross-validate data using independent synthetic pathways and spectroscopic techniques.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of nitrile vapors or fluorinated byproducts .
  • Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for incineration or specialized treatment .

Advanced: How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given the electron-deficient indole core?

Methodological Answer:
The electron-withdrawing fluorines and nitrile group reduce electron density, potentially slowing oxidative addition in palladium-catalyzed reactions. Mitigation strategies include:

  • Pre-activation : Convert the nitrile to a boronic ester or stannane derivative for direct coupling.
  • Catalyst optimization : Use electron-rich palladium ligands (e.g., SPhos or XPhos) to enhance catalytic activity.
  • Microwave conditions : Increase reaction efficiency under controlled heating. Monitor reaction progress via 1H^1\text{H}-NMR and GC-MS .

Data Contradiction: How to address conflicting 19F^{19}\text{F}19F-NMR chemical shifts reported in different solvents?

Methodological Answer:
Solvent polarity and hydrogen bonding can shift 19F^{19}\text{F}-NMR signals. Standardize solvent choice (e.g., deuterated DMSO or CDCl₃) and temperature. Use internal standards (e.g., trifluoroacetic acid) for calibration. Compare data with computational predictions (DFT) to validate assignments .

Advanced: What computational tools can predict the compound’s behavior in biological systems (e.g., binding affinity)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • QSAR models : Correlate electronic descriptors (HOMO/LUMO energies, calculated using Gaussian) with experimental IC₅₀ values.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.